Delta-7-Campesterol
Description
Key Differences:
- Double Bond Location :
- Membrane Interactions :
- Thermodynamic Stability :
Table 2: Comparative Properties of Δ^5^- and Δ^7^-Campesterol
| Property | Δ^5^-Campesterol | Δ^7^-Campesterol |
|---|---|---|
| Double Bond Position | C5–C6 | C7–C8 |
| Planarity | High | Moderate |
| Membrane Affinity | Strong | Weaker |
| Natural Abundance | Predominant in plants | Rare, minor constituent |
Crystallographic and Conformational Studies
Crystallographic Data:
This compound’s 3D structure has been resolved via X-ray diffraction and computational modeling:
Conformational Dynamics:
- Nuclear Magnetic Resonance (NMR) :
- Molecular Mechanics Simulations :
Figure 1: Predicted Membrane Orientation of this compound
(Visualization based on molecular dynamics simulations)
- Hydroxyl group (C3): Oriented toward the aqueous phase.
- Alkyl side chain: Embedded in the lipid bilayer’s hydrophobic core.
- Δ^7^ double bond: Creates a kink, reducing vertical alignment with phospholipid acyl chains.
Properties
CAS No. |
70095-94-2 |
|---|---|
Molecular Formula |
C28H48O |
Molecular Weight |
400.69 |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Synonyms |
Ergost-7-en-3-ol, (3β,24R)- |
Origin of Product |
United States |
Scientific Research Applications
Pharmacological Effects
Delta-7-Campesterol exhibits a variety of bioactive effects that contribute to its potential therapeutic applications:
- Anticancer Activity : Research indicates that this compound can trigger apoptosis in cancer cells by modulating key pathways. It has been shown to decrease the number of aberrant crypts and tumor burden in animal models. Mechanisms include increasing Fas protein expression and activating caspases, leading to cell cycle arrest at G0/G1 and S phases .
- Anti-inflammatory Properties : The compound has demonstrated effectiveness in reducing inflammation by modulating macrophage activity and decreasing pro-inflammatory cytokine levels. This is particularly relevant in gastrointestinal diseases, where it helps improve colon health by blocking mucosal damage .
- Antioxidant Effects : this compound acts as a free radical scavenger, stabilizing cell membranes and boosting antioxidant enzyme activity, thus protecting cells from oxidative stress .
- Antidiabetic Effects : Evidence suggests that this phytosterol can influence glucose metabolism through the modulation of AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptors (PPARs), which are critical for insulin sensitivity .
The applications of this compound extend into various fields:
Nutraceuticals
This compound is incorporated into dietary supplements aimed at improving cardiovascular health by lowering LDL cholesterol levels and enhancing lipid profiles. Its ability to block cholesterol absorption in the intestines is particularly beneficial for individuals with hyperlipidemia .
Pharmaceutical Development
The compound's anticancer properties have led to investigations into its potential as a chemotherapeutic agent. Studies have shown that it can enhance the efficacy of conventional cancer treatments while reducing side effects .
Functional Foods
Incorporating this compound into functional foods could provide additional health benefits, such as improved gut health and reduced inflammation, making it an attractive ingredient for food manufacturers focused on health-oriented products .
Case Studies
Several studies highlight the efficacy of this compound in various applications:
- Case Study 1 : A study on diabetic rats demonstrated that supplementation with this compound led to significant reductions in blood glucose levels and improved insulin sensitivity after eight weeks of treatment .
- Case Study 2 : In a clinical trial involving patients with hyperlipidemia, those who consumed a diet enriched with plant sterols including this compound showed a marked decrease in total cholesterol and LDL levels compared to a control group .
Comparison with Similar Compounds
Structural and Chemical Properties
The structural differences between Delta-7-Campesterol and related sterols influence their physical properties and biological roles:
Key Observations :
Abundance in Natural Sources
Data from GRAS notices and plant extracts reveal significant variability in sterol composition:
Q & A
Q. How should researchers design multi-omics studies to explore this compound’s systemic effects?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
